molecular formula C9H10ClNO2 B8795361 5-Chloro-6-cyclobutoxypyridin-3-OL

5-Chloro-6-cyclobutoxypyridin-3-OL

Cat. No.: B8795361
M. Wt: 199.63 g/mol
InChI Key: TZOFXDUDSZOWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-cyclobutoxypyridin-3-OL is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

5-chloro-6-cyclobutyloxypyridin-3-ol

InChI

InChI=1S/C9H10ClNO2/c10-8-4-6(12)5-11-9(8)13-7-2-1-3-7/h4-5,7,12H,1-3H2

InChI Key

TZOFXDUDSZOWKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=C(C=N2)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic acid solution of peracetic acid (35%, 4.2 mL, 21.3 mmol) was added to a solution of 3-chloro-2-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Preparation 20, 4.4 g, 14.2 mmol) in glacial acetic acid (26 mL) and water (13 mL) at 0° C. The reaction mixture was stirred at 0° C. for 1 hour. Aqueous solution of sodium thiosulfate (0.5 M, 80 mL) was added and the mixture was stirred for 30 minutes at room temperature. The aqueous layer was extracted with EtOAc (3×40 mL). The combined organics were dried over magnesium sulfate, filtered and concentrated in vacuo. The crude residue was purified by silica gel chromatography eluting with 10% EtOAc in heptane to afford the title compound as a clear oil (2.05 g, 72%):
Name
sodium thiosulfate
Quantity
80 mL
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

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